2-[3-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl benzoate;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex molecules involving pyrimidin and thiazolium units can be achieved through various methods, including chlorination, nucleophilic substitution, and reactions with alkyl/aralkyl halides, phenacyl bromide derivatives, and others, to afford compounds with potential pharmacological interest (Sarhan et al., 1997). Similarly, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo[3,2-a] pyridine-4-carboxylate derivatives, prepared through interactions with arylidinemalononitrile derivatives, highlight the versatility in synthesizing related complex molecules (Mohamed, 2014).
Molecular Structure Analysis
Investigations into the molecular structure, including spectroscopic and theoretical studies, of similar complex molecules reveal detailed insights into their geometric parameters, vibrational frequencies, and electronic properties. For instance, the molecular structure of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was extensively characterized, providing a foundation for understanding the structural aspects of related compounds (Koca et al., 2014).
Scientific Research Applications
Chemical Properties and Synthesis
Synthesis and Properties of Related Compounds : Research on compounds containing similar structural features, such as pyridine-2,6-diylbis(1H-benzimidazole) and pyridine-2,6-diylbis(1,3-benzothiazole), highlights the exploration of synthesis procedures, properties, and potential applications of such compounds. These studies review the preparation, spectroscopic properties, magnetic properties, and biological activities of the ligands and their complexes, suggesting areas where the compound might be applied or studied further (Boča, Jameson, & Linert, 2011).
Biological Activities
Antimicrobial and Anticancer Potential : Research on related compounds, such as benzimidazoles, quinoxalines, and thiazoles, indicates a significant interest in their biological activities. These compounds have been synthesized and studied for their antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antioxidant properties. This suggests that the compound may also possess similar biological activities worth exploring in scientific research (Raut et al., 2020).
Pharmacological Applications
Drug Design and Synthesis : The versatility of related scaffolds, such as 2,4-thiazolidinediones, for the design and development of therapeutic agents indicates the potential for the compound to be used in pharmacological research. These studies focus on the synthesis of molecules with potential activity profiles against various targets, underscoring the importance of structural modifications to enhance pharmacological properties (Verma, Yadav, & Thareja, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is related toThiamine , also known as Vitamin B1, which plays a crucial role in cellular energy production and nerve function .
Biochemical Pathways
The compound likely affects the biochemical pathways involving Thiamine. Thiamine is a coenzyme in the pentose phosphate pathway, a necessary step in the synthesis of nucleic acids. It also acts as a coenzyme to the decarboxylation of alpha-keto acids in the citric acid cycle, a key step in cellular respiration .
Pharmacokinetics
It is metabolized in the liver and excreted in the urine .
Result of Action
Given its relation to thiamine, it may contribute to energy production, nerve function, and the synthesis of nucleic acids .
properties
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl benzoate;dichloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N4O2S.2ClH/c1-13-17(8-9-25-19(24)15-6-4-3-5-7-15)26-12-23(13)11-16-10-21-14(2)22-18(16)20;;/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22);2*1H/q+1;;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIAAKNVDRRCLK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=C[NH+]=C(N=C2N)C)CCOC(=O)C3=CC=CC=C3.[Cl-].[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.